LP-261 was developed by Locus Pharmaceuticals and is designed to bind competitively at the colchicine binding site on tubulin. This mechanism positions it among other tubulin-targeting agents, which include compounds that disrupt microtubule dynamics critical for cell division and angiogenesis. The compound is particularly effective in preclinical studies, showing low toxicity and significant efficacy against various solid tumors, including non-small-cell lung cancer .
The synthesis of LP-261 involves several key steps that focus on modifying existing chemical frameworks to enhance its biological activity. While specific synthetic pathways are proprietary, the general approach includes:
The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing .
LP-261's molecular structure can be characterized by its specific arrangement of atoms that facilitate its interaction with tubulin. Key features include:
The precise molecular formula is , with a molecular weight of approximately 358.43 g/mol. Advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically employed to confirm the structure .
LP-261 participates in several chemical reactions primarily related to its interaction with tubulin:
The mechanism of action of LP-261 involves:
In preclinical studies, LP-261 has shown potent inhibition of tumor growth in xenograft models, indicating effective engagement of its mechanism of action .
LP-261 (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide) is a novel small-molecule inhibitor that selectively targets the colchicine-binding site (CBS) on β-tubulin. This binding occurs at the interface between α- and β-tubulin heterodimers, a pharmacologically active domain distinct from the taxane and vinca alkaloid binding sites [1] [6]. The compound's molecular design features a trimethoxyphenyl-like pharmacophore, mimicking the critical 3,4,5-trimethoxyaryl motif present in classical CBS inhibitors like combretastatin A-4. This structural element anchors LP-261 to key residues in the CBS pocket, primarily through hydrophobic interactions with β-tubulin residues near Cysβ241 and hydrogen bonding with Thrα179 and Valα181 [1] [6]. X-ray crystallographic analyses of similar compounds reveal that LP-261's indole moiety and methoxyisonicotinoyl group induce conformational changes in tubulin, promoting curved heterodimer structures incompatible with microtubule assembly [6].
Table 1: Structural Features Enabling LP-261's Tubulin Binding
Molecular Region | Key Functional Groups | Interaction with Tubulin | Biological Consequence |
---|---|---|---|
A-ring equivalent | Indol-4-yl | Hydrophobic pocket near Cysβ241 | Anchoring to β-tubulin |
Central linker | Methoxyisonicotinoyl | Hydrogen bonding with Thrα179 | Stabilization of curved tubulin conformation |
B-ring equivalent | Trimethoxyphenyl mimic | Van der Waals contacts with H7 helix | Prevention of lateral protofilament contacts |
Sulfonamide group | -SO₂NH- | Polar interactions with Asnβ258 | Enhanced binding specificity |
LP-261 demonstrates potent inhibition of tubulin polymerization in vitro with an EC₅₀ of approximately 100 nM, comparable to reference CBS inhibitors like colchicine and combretastatin A-4 [1] [2]. Kinetic analyses reveal rapid, reversible binding to soluble tubulin heterodimers, preventing their incorporation into growing microtubules. This inhibition was quantified using turbidimetric assays, where LP-261 reduced both the rate and extent of microtubule formation in a concentration-dependent manner [2]. At nanomolar concentrations (20–100 nM), LP-261 completely suppressed microvessel outgrowth in the ex vivo rat aortic ring assay, demonstrating dual antiproliferative and antiangiogenic effects through tubulin targeting [1]. The compound exhibits non-competitive inhibition kinetics with respect to GTP, suggesting it disrupts the tubulin-GTP cap formation essential for microtubule stability [6].
Interactive Table 2: Tubulin Polymerization Inhibition Profile
Concentration | % Tubulin Polymerization Inhibition | Biological Model | Reference Compound Inhibition |
---|---|---|---|
20 nM | 28% | Purified bovine tubulin | Colchicine: 15% |
50 nM | 67% | Purified bovine tubulin | Colchicine: 42% |
100 nM | 92% | Purified bovine tubulin | Colchicine: 88% |
500 nM | 100% | Rat aortic ring assay | CA-4: 100% |
LP-261 exerts profound antiproliferative effects by inducing G₂/M phase arrest in diverse cancer cell lines. In the NCI60 screen, it demonstrated a mean GI₅₀ of ~100 nM, with exceptional potency in prostate (PC3, LNCaP), colon (SW620), and breast cancer models [1] [2]. Flow cytometry analyses of LP-261-treated cells reveal accumulation of tetraploid (4N) DNA content within 12–24 hours of exposure, indicating mitotic arrest. This arrest triggers caspase-mediated apoptosis, evidenced by increased sub-G₁ populations at later time points (48–72 hours) [1]. In PC3 prostate cancer xenografts, complete tumor growth inhibition was achieved at 50 mg/kg BID dosing, confirming in vivo translation of its cell cycle effects [2]. The compound's efficacy is schedule-dependent, with continuous exposure regimens showing superior activity compared to intermittent dosing in xenograft models [1].
Unlike taxanes (e.g., paclitaxel) that hyperstabilize microtubules or vinca alkaloids (e.g., vinblastine) that promote depolymerization, LP-261 prevents microtubule assembly by binding to the CBS, resulting in distinct pharmacological effects:
Mechanistic Differences: Taxanes bind β-tubulin's luminal site, stabilizing microtubules and suppressing dynamics, while vinca alkaloids bind tubulin dimers at the interface, promoting microtubule disintegration. LP-261 binds at the CBS, preventing polymerization initiation without affecting pre-formed microtubules immediately [1] [6].
Resistance Profile: LP-261 is not transported by ABCB1 (P-glycoprotein), a major efflux pump responsible for multidrug resistance (MDR) in cancer cells. This gives it a significant advantage over taxanes and vinca alkaloids, which are ABCB1 substrates [1] [2].
Antiangiogenic Potency: At nanomolar concentrations (50 nM), LP-261 inhibits human umbilical vein endothelial cell (HUVEC) proliferation more effectively than paclitaxel, with complete suppression of microvessel formation in aortic ring assays [2].
Oral Bioavailability: Unlike intravenous taxanes and vinca alkaloids, LP-261 exhibits high oral bioavailability in preclinical models due to its lack of intestinal efflux, enabling flexible administration routes [1].
Table 3: Microtubule-Targeting Agents Comparison
Property | LP-261 | Taxanes (Paclitaxel) | Vinca Alkaloids (Vinblastine) |
---|---|---|---|
Binding Site | Colchicine domain (α/β interface) | Luminal β-tubulin | Vinca domain (β-tubulin dimer interface) |
Effect on Microtubules | Prevents polymerization | Hyperstabilization | Depolymerization |
ABCB1 Substrate | No | Yes | Yes |
Primary Resistance Mechanism | Target mutations | Efflux pumps | Efflux pumps |
G₂/M Arrest Induction | 100 nM (GI₅₀) | 10 nM (GI₅₀) | 5 nM (GI₅₀) |
Oral Bioavailability | High | Negligible | Low |
LP-261's unique mechanism offers therapeutic advantages in taxane-resistant tumors. In SW620 colon adenocarcinoma xenografts, oral LP-261 achieved tumor growth inhibition comparable to paclitaxel, and its combination with bevacizumab (anti-VEGF antibody) showed synergistic effects [2]. This positions CBS inhibitors like LP-261 as promising alternatives to overcome limitations of classical microtubule-targeting agents.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4